

# 2-Aminomalononitrile 4-methylbenzenesulfonate

## CAS number 5098-14-6

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

**Compound Name:** 2-Aminomalononitrile 4-methylbenzenesulfonate

**Cat. No.:** B1269769

[Get Quote](#)

An In-depth Technical Guide to **2-Aminomalononitrile 4-methylbenzenesulfonate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Aminomalononitrile 4-methylbenzenesulfonate**, identified by CAS number 5098-14-6, is the tosylate salt of aminomalononitrile.<sup>[1]</sup> Aminomalononitrile itself is a formal trimer of hydrogen cyanide and is often unstable, readily polymerizing.<sup>[1][2]</sup> The tosylate salt provides a more stable, crystalline solid that is easier to handle and store, making it a valuable reagent in synthetic chemistry.<sup>[2][3]</sup>

This compound serves as a crucial intermediate and versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including imidazoles, purines, pyrimidines, and thiazoles.<sup>[4][5]</sup> Its significance extends from prebiotic chemistry, where it is studied as a potential precursor to nucleic acid bases and amino acids, to modern drug discovery and materials science.<sup>[1][6][7][8]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling procedures.

## Chemical and Physical Properties

**2-Aminomalononitrile 4-methylbenzenesulfonate** is a white to beige, hygroscopic solid.<sup>[1][9]</sup> It is typically stored at temperatures between 0-10°C under an inert atmosphere to maintain

stability.[1][4]

## Chemical Identifiers

| Identifier        | Value                                                                                                                  |
|-------------------|------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 5098-14-6[1]                                                                                                           |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub> S[1]                                                     |
| Molecular Weight  | 253.28 g/mol [1]                                                                                                       |
| Synonyms          | Aminomalononitrile tosylate, Aminomalononitrile p-toluenesulfonate, Dicyanomethylammonium p-toluenesulfonate[3][4][10] |
| InChI Key         | MEUWQVWJLLBVQI-UHFFFAOYSA-N                                                                                            |
| Canonical SMILES  | NC(C#N)C#N.CC1=CC=C(C=C1)S(=O)(=O)=O[1]                                                                                |
| EC Number         | 225-817-1[11]                                                                                                          |
| Beilstein/REAXYS  | 4050747[11]                                                                                                            |

## Physicochemical Data

| Property         | Value                              |
|------------------|------------------------------------|
| Melting Point    | 174 °C (decomposes)[12]            |
| Boiling Point    | 484 °C at 760 mmHg (Predicted)     |
| Flash Point      | 246.5 °C (Predicted)               |
| Water Solubility | Almost transparent[9]              |
| Stability        | Hygroscopic[4][9]                  |
| Appearance       | White to beige solid/powder[9][12] |

## Key Applications and Synthetic Utility

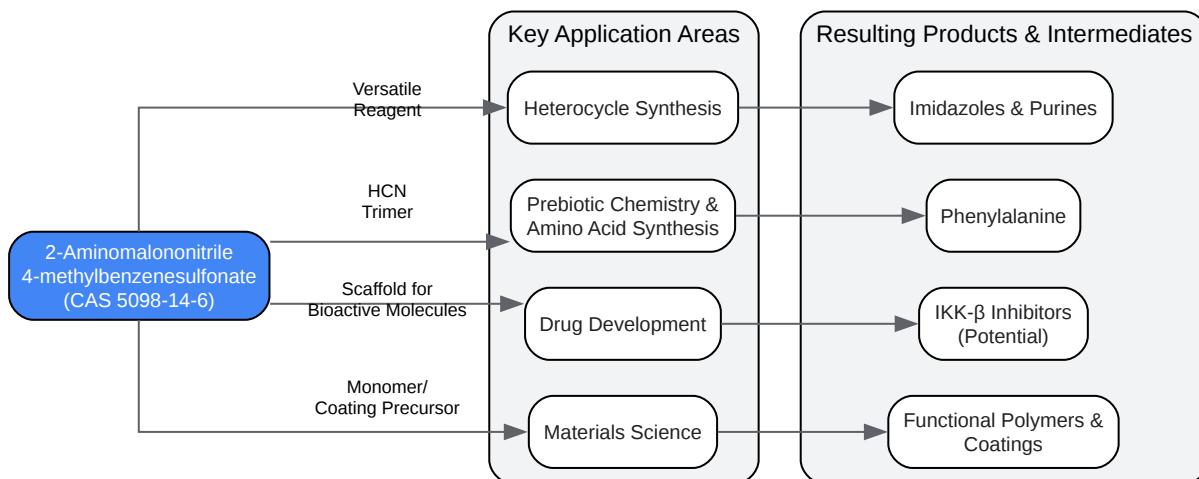
The high reactivity of the primary amine and dual nitrile groups makes this compound a versatile precursor in organic synthesis.[1][6]

## Heterocyclic Synthesis

It is a cornerstone reagent for constructing various heterocyclic systems. Key applications include:

- **Imidazoles:** Used in the synthesis of 1-substituted 5-amino-4-cyano-2-hydroxyimidazoles.[3]
- **Purines and Pyrimidines:** Serves as a synthon for purine and pyrimidine nucleobases, which is significant in both pharmaceutical and prebiotic chemistry research.[1][13]
- **Diazonamides:** Employed as a reagent for diazonamide synthesis via Heck endocyclization. [3][4]

## Prebiotic Chemistry and Amino Acid Synthesis


As a trimer of hydrogen cyanide, aminomalononitrile is a key molecule in theories about the origins of life.[1] It is a plausible prebiotic precursor to amino acids. For example, it can be reacted with benzyl bromide to yield 2-benzyl-2-aminomalononitrile, which can be hydrolyzed to produce the essential amino acid phenylalanine.[6][7]

## Drug Development and Biological Activity

The compound has potential applications in drug development. Research suggests it may have implications for developing I $\kappa$ B Kinase- $\beta$  (IKK- $\beta$ ) inhibitors, pointing to a potential role in modulating the NF- $\kappa$ B signaling pathway, which is critical in inflammatory responses.[3][4] Additionally, imidazole and purine derivatives synthesized from this compound have shown significant activity against the influenza A virus.[13]

## Materials Science

In materials science, derivatives have been used to develop novel polymers and materials. It can be incorporated into polymer matrices to enhance mechanical strength or thermal stability. [6] Furthermore, aminomalononitrile can be used to create versatile, biocompatible surface coatings on a wide range of materials.[8]



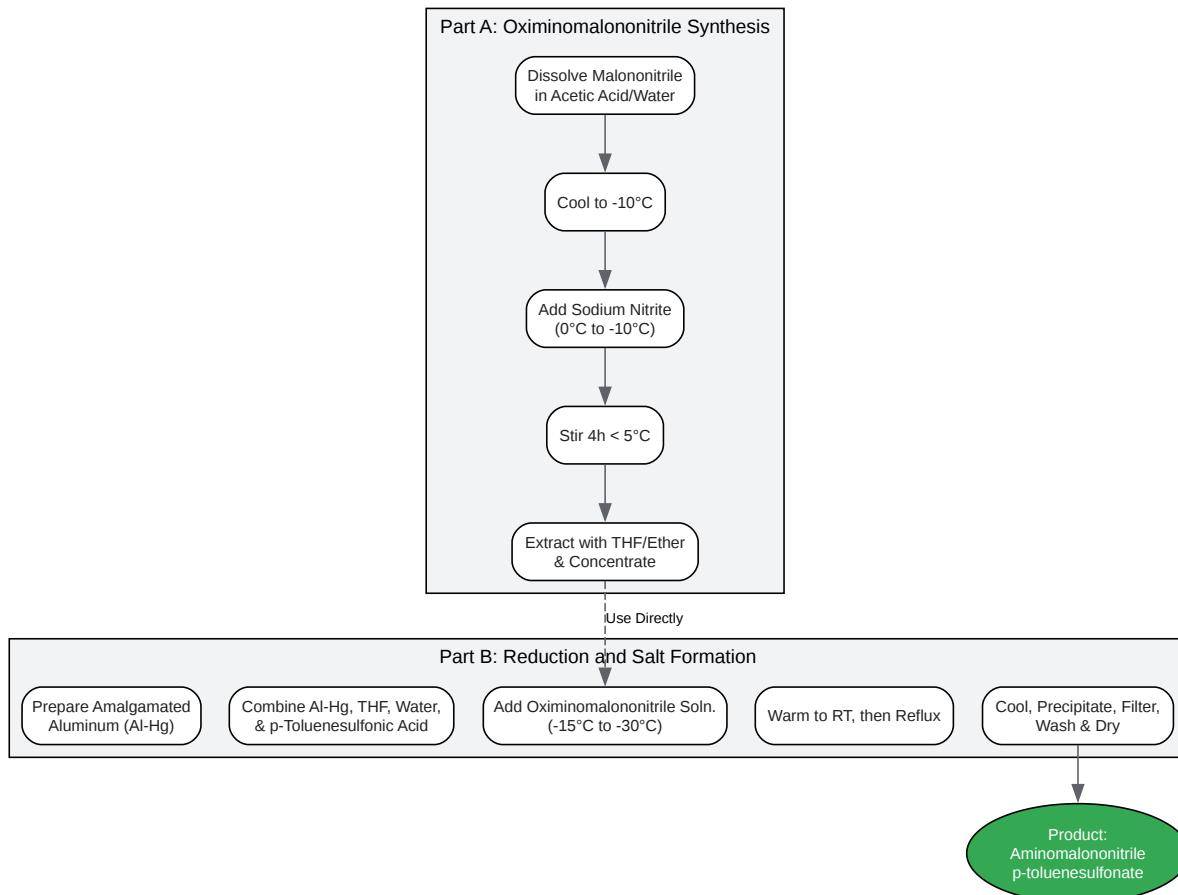
[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Aminomalononitrile 4-methylbenzenesulfonate**.

## Experimental Protocols

### Synthesis of 2-Aminomalononitrile 4-methylbenzenesulfonate

This protocol is adapted from a well-established procedure in Organic Syntheses which involves the reduction of oximinomalononitrile.[\[2\]](#)[\[5\]](#)


#### Part A: Preparation of Oximinomalononitrile Solution

- Dissolve malononitrile (0.38 mole) in a mixture of 20 mL of water and 100 mL of acetic acid in a 1-L flask equipped with a stirrer.
- Cool the solution to -10°C using a dry ice-acetone bath.
- Add granulated sodium nitrite (0.72 mole) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.

- After addition is complete, stir the mixture for 4 hours below 5°C.
- Add 400 mL of tetrahydrofuran (THF) and 400 mL of ether. Store the mixture at -40°C overnight.
- Filter the mixture rapidly and wash the solid with a 1:1 THF/ether solution.
- Combine the filtrate and washings and concentrate by distillation under vacuum to a final volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

#### Part B: Reduction to Aminomalononitrile p-toluenesulfonate

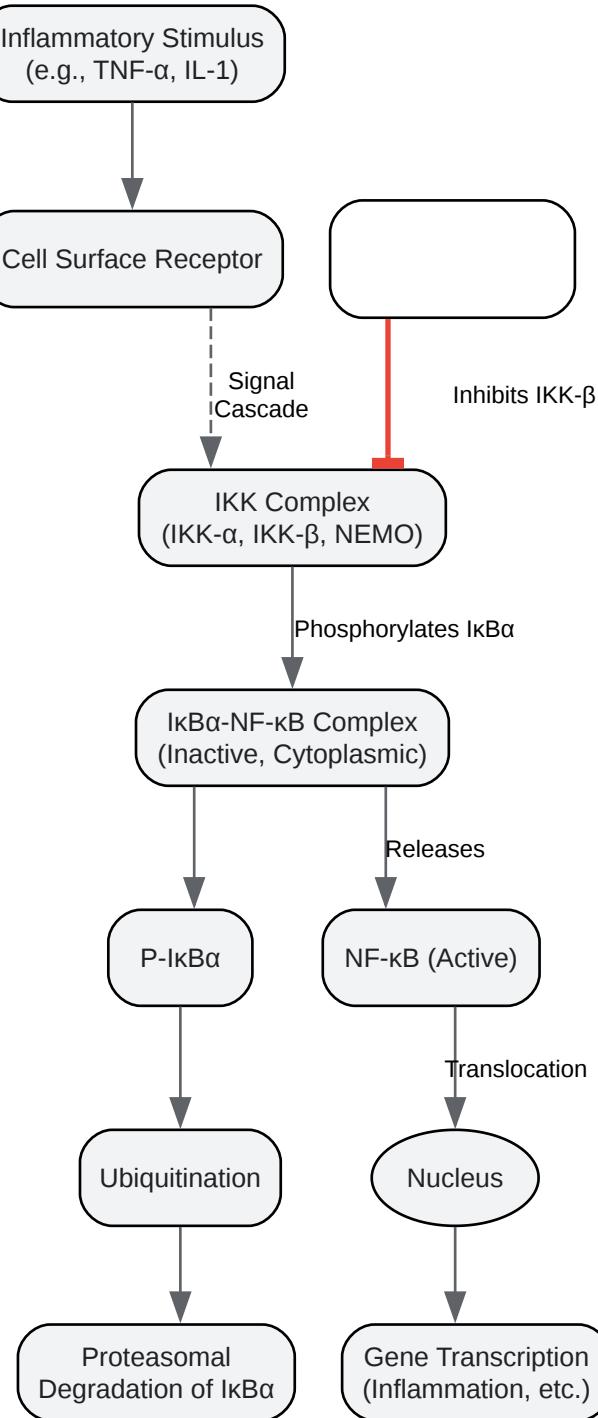
- Prepare amalgamated aluminum by treating aluminum foil (0.51 g. atom) with a 5% aqueous solution of mercuric chloride for ~30 seconds. Wash the amalgamated aluminum sequentially with water, ethanol, and THF.
- Immediately transfer the amalgamated aluminum to a 2-L flask and cover with 500 mL of THF and 15 mL of water.
- Add a solution of p-toluenesulfonic acid monohydrate (0.42 mole) in 400 mL of THF.
- Cool the mixture in a dry ice-acetone bath. Add the oximinomalononitrile solution from Part A over 15 minutes, maintaining the temperature between -15°C and -30°C.
- Allow the mixture to warm to room temperature. An exothermic reaction will occur.
- Once the spontaneous reaction subsides, warm the mixture to reflux for 45 minutes until most of the aluminum is consumed.
- Cool the reaction mixture to room temperature, add 200 mL of ether, and cool to 0°C.
- Collect the crystalline product by vacuum filtration. Wash the product successively with ether, cold acetonitrile, and ether again.
- Dry the product at 25°C under vacuum to yield light tan crystals of aminomalononitrile p-toluenesulfonate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of the title compound.

## Purification

An almost colorless product can be obtained by recrystallization from boiling acetonitrile (approximately 1.8 g of product per 100 mL of MeCN), with the use of activated charcoal. The crystals are then washed with dry diethyl ether and dried under vacuum.[\[3\]](#)


## Synthesis of 2-Benzyl-2-aminomalononitrile (Phenylalanine Precursor)

This protocol demonstrates the use of the title compound in C-alkylation.[\[7\]](#)

- Under an argon atmosphere, prepare a solution of aminomalononitrile p-toluenesulfonate (11.9 mmol) in dry THF (50 mL) and triethylamine (108 mmol) in a 100 mL round-bottomed flask.
- Add benzyl bromide (42 mmol) dropwise.
- Stir the mixture at room temperature for 2 hours.
- Add 100 mL of water, extract the mixture with diethyl ether, wash with saturated NaCl solution, and dry over Na<sub>2</sub>SO<sub>4</sub>.
- Evaporate the solvent to obtain an oily residue.
- Purify the residue by silica gel chromatography using chloroform as the eluent to afford 2-benzyl-2-aminomalononitrile.

## Potential Role in Signaling Pathways

While primarily used as a synthetic intermediate, **2-aminomalononitrile 4-methylbenzenesulfonate** has been noted for its potential in developing IκB Kinase-β (IKK-β) inhibitors.[\[3\]](#)[\[4\]](#) IKK-β is a key enzyme in the canonical NF-κB signaling pathway. By inhibiting IKK-β, the phosphorylation and subsequent degradation of IκBα are prevented. This action keeps the transcription factor NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. Although direct studies on the compound itself are limited, its derivatives could be designed to target this pathway for anti-inflammatory therapies.

[Click to download full resolution via product page](#)

Caption: Potential inhibition point in the NF-κB pathway.

## Safety and Handling

**2-Aminomalononitrile 4-methylbenzenesulfonate** is classified as harmful if swallowed, in contact with skin, or if inhaled.[14]

## Hazard and Precautionary Statements

| Type              | Code           | Statement                                                                     |
|-------------------|----------------|-------------------------------------------------------------------------------|
| Hazard Class      | Acute Tox. 4   | Acute toxicity (Oral, Dermal, Inhalation), Category 4[11]                     |
| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled[14]                  |
| Precautionary     | P280           | Wear protective gloves/protective clothing/eye protection/face protection[14] |
| Precautionary     | P261           | Avoid breathing dust/fume/gas/mist/vapors/spray                               |
| Precautionary     | P301+P312      | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell                  |
| Precautionary     | P302+P352      | IF ON SKIN: Wash with plenty of soap and water                                |

## Handling and Storage

- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[14]
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place. The compound is hygroscopic and should be stored under an inert atmosphere.[1] Recommended storage temperature is 0-10°C.
- **Personal Protective Equipment (PPE):** Use safety glasses with side-shields, chemical-resistant gloves, and a protective suit. For exposures to dust, a NIOSH-approved particle

respirator (e.g., N95) is recommended.[14]

## Conclusion

**2-Aminomalononitrile 4-methylbenzenesulfonate** is a stable and highly versatile reagent with significant applications in synthetic organic chemistry, drug discovery, and materials science. Its ability to act as a precursor for a diverse range of valuable heterocyclic compounds and amino acids underscores its importance for researchers. While it possesses moderate toxicity, adherence to standard laboratory safety protocols allows for its effective and safe utilization in various research and development endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Aminomalononitrile 4-methylbenzenesulfonate | 5098-14-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AMINOMALONONITRILE P-TOLUENESULFONATE | 5098-14-6 [chemicalbook.com]
- 4. Cas 5098-14-6,AMINOMALONONITRILE P-TOLUENESULFONATE | lookchem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Aminomalononitrile 4-methylbenzenesulfonate | 5098-14-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Aminomalononitrile p-Toluenesulfonate CAS: 5098-14-6 - Manufacturer and Supplier | New Venture [nvchem.net]
- 10. chemscene.com [chemscene.com]
- 11. 对苯二磺酸氨基丙二酰丁氰 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]
- 13. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [2-Aminomalononitrile 4-methylbenzenesulfonate CAS number 5098-14-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269769#2-aminomalononitrile-4-methylbenzenesulfonate-cas-number-5098-14-6]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)